Regioisomeric Differentiation: 2-Indolyl vs. 5-Indolyl (EphB1-IN-10) Structural Impact on Kinase Selectivity
The target compound is the 2-indolyl regioisomer of EphB1-IN-10 (CAS 2097512-73-5), which is the 5-indolyl regioisomer. EphB1-IN-10 is a potent, selective, and covalent inhibitor of the EphB1 receptor tyrosine kinase . No published IC50 data for EphB1 or any other kinase target currently exists for the 2-indolyl regioisomer. However, the regioisomeric shift is not a silent modification: in the structurally related bis(indol-2-yl)methanone series, the 2-indolyl substitution pattern is essential for FLT3 and PDGFR inhibitory activity, with IC50 values ranging from 40 nM to 60 nM for the most potent analogues, whereas alternative indole substitution patterns (e.g., indol-5-yl) dramatically reduce potency [1]. This precedent establishes that regioisomeric modifications in indole-based kinase inhibitors are quantitatively consequential, and the 2-indolyl orientation presented here is a critical determinant of target engagement that cannot be replicated by the commercial 5-indolyl analogue.
| Evidence Dimension | Kinase inhibitory activity as a function of indole regioisomerism |
|---|---|
| Target Compound Data | No published kinase IC50 data available (2-indolyl regioisomer) |
| Comparator Or Baseline | EphB1-IN-10 (5-indolyl regioisomer): potent EphB1 inhibitor (quantitative data from vendor specifications) ; Bis(indol-2-yl)methanones: FLT3 IC50 = 40-60 nM, PDGFR IC50 ~1 order of magnitude higher (for 2-indolyl series) [1] |
| Quantified Difference | Regioisomeric shift (2- vs. 5-indolyl) predicted to invert kinase selectivity based on class-level SAR; bis(indol-2-yl)methanones require 2-indolyl for FLT3 activity [1] |
| Conditions | In vitro kinase assays (FLT3, PDGFR); cellular autophosphorylation assays; recombinant EphB1 assay (vendor specified) [1] |
Why This Matters
Procurement of the correct 2-indolyl regioisomer is essential for SAR studies aiming to exploit differential kinase selectivity that is structurally inaccessible to the commercial 5-indolyl analogue.
- [1] S. Mahboobi et al., 'Novel Bis(1H-indol-2-yl)methanones as Potent Inhibitors of FLT3 and PDGFR Tyrosine Kinase,' Journal of Medicinal Chemistry, vol. 49, no. 12, pp. 3505-3515, 2006. View Source
